molecular formula C12H18FN3 B1589611 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline CAS No. 873537-27-0

4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline

Cat. No. B1589611
M. Wt: 223.29 g/mol
InChI Key: IRLDCHVGDGNGFK-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline, are often used in the synthesis of pharmaceuticals and other organic compounds . They typically contain a six-membered ring with two nitrogen atoms at opposite positions in the ring.


Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Molecular Structure Analysis

While specific structural data for 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline is not available, similar compounds often have complex structures that can be analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline would depend on its specific structure. For example, similar compounds like 4-(4-Benzyl-1-piperazinyl)benzaldehyde have a molecular weight of 280.36 g/mol .

Scientific Research Applications

Electrochemical Fluorination

  • Application : Research on electrochemical fluorination (ECF) of 1-ethylpiperazine and various methyl esters has led to the development of perfluoro(4-fluoro-1-ethylpiperazine) and related compounds. These compounds exhibit varying yields and physical properties depending on their structural modifications, specifically in the piperazine ring and alkyl substituents. This study highlights the potential of using electrochemical methods to produce fluorinated derivatives of 4-ethylpiperazin-1-yl compounds for various applications, including in material science and chemical synthesis (Abe, Baba, & Soloshonok, 2001).

Synthesis of Hybrid Molecules

  • Application : Synthesizing hybrid molecules that incorporate 4-amino-2-fluorophenylpiperazin-1-carboxylates has led to compounds with significant antimicrobial, antilipase, and antiurease activities. This synthesis process, involving multiple steps from ethyl piperazine-1-carboxylate, demonstrates the potential for developing new antimicrobial agents with varying biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity

  • Application : The creation of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives has shown promising results in antimicrobial activity studies, especially against Mycobacterium smegmatis. This research contributes to the ongoing efforts in finding new antimicrobial agents capable of tackling various microbial strains (Yolal et al., 2012).

Synthesis of 1H-Benzimidazoles

  • Application : The synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles demonstrates a method for creating compounds with potential applications in pharmacology and materials science. This process, utilizing microwave heating for efficiency, underlines the versatility of 4-(4-ethylpiperazin-1-yl) compounds in synthesizing structurally diverse molecules (Menteşe et al., 2015).

Molecular Docking Studies

  • Application : In-depth molecular docking studies involving 1-(4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalene-2-ol have been conducted to assess its potential in targeting proteins related to diseases like Alzheimer's, Parkinson's, and schizophrenia. This research exemplifies the utilization of 4-ethylpiperazin-1-yl compounds in drug design and discovery, especially in the context of neurological disorders (Vennila et al., 2021).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to work safely with the chemical product. It’s important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions in the research and application of piperazine derivatives are vast. They continue to be a focus in the development of new pharmaceuticals and other organic compounds .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDCHVGDGNGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444390
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline

CAS RN

873537-27-0
Record name 4-(4-ETHYLPIPERAZIN-1-YL)-3-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ethylpiperazin-1-yl)-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-(2-fluoro-4-nitro-phenyl)-piperazine (1.24 g, 15.1 mmol) and Raney Nickel (13 mg) in MeOH (6 mL) is stirred for 17 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a purple oil: ESI-MS: 224.1 [MH]+; tR=0.90 min (system 1).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KN Patel, VN Telvekar - European Journal of Medicinal Chemistry, 2014 - Elsevier
The analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were designed and synthesized by molecular hybridization approach in which part C of the designed molecule was linked …
Number of citations: 33 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com

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